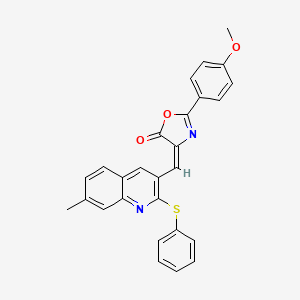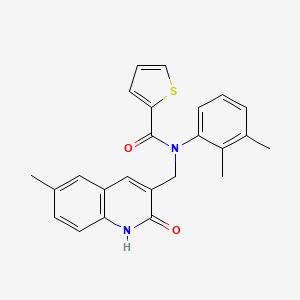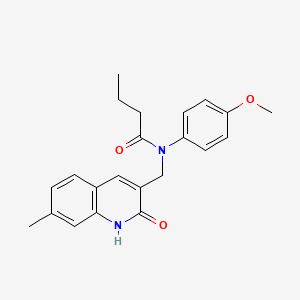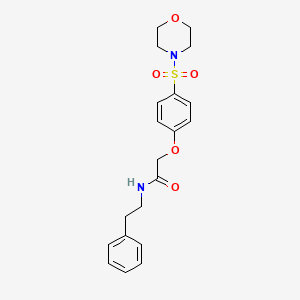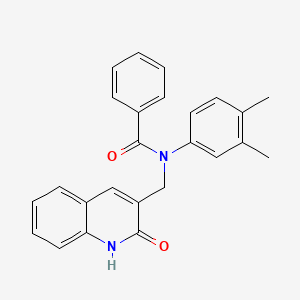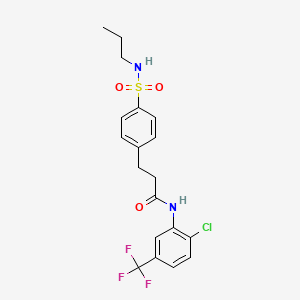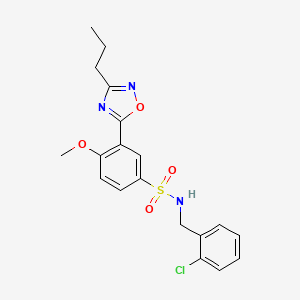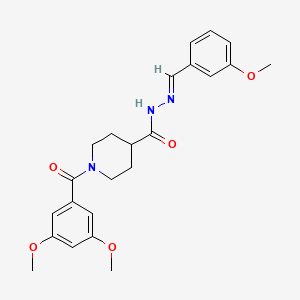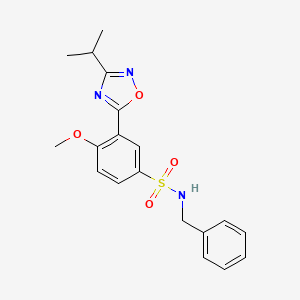
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HM-3, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. HM-3 is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Mecanismo De Acción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide inhibits the activity of PARP enzymes by binding to the catalytic domain of PARP-1 and PARP-2. This prevents the enzymes from repairing DNA damage, leading to the accumulation of single-strand DNA breaks and ultimately cell death. In addition, PARP inhibition also leads to the activation of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases and stroke. It has been suggested that the neuroprotective effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may be due to its ability to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its specificity for PARP enzymes, which allows for targeted inhibition of DNA repair mechanisms in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects. In addition, there is ongoing research into the use of PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further optimization of the pharmacokinetic properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, is a promising compound with potential applications in cancer treatment and neurodegenerative diseases. Its specificity for PARP enzymes and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Ongoing studies will provide more insights into the mechanism of action and potential therapeutic benefits of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with o-toluidine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield N-(o-tolyl)-2-methylquinoline-3-amine. The final step involves the reaction of this compound with benzoyl chloride in the presence of triethylamine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential applications in cancer treatment. PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide have been shown to be effective in targeting cancer cells that have defects in DNA repair mechanisms, such as those with mutations in BRCA1 or BRCA2 genes. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in stroke and other ischemic conditions.
Propiedades
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-20-15-21(25(29)27-23(20)14-17)16-28(24-11-7-5-9-19(24)3)26(30)22-10-6-4-8-18(22)2/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRDVIWFZINPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(2-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
